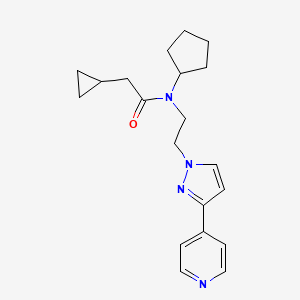

N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c25-20(15-16-5-6-16)24(18-3-1-2-4-18)14-13-23-12-9-19(22-23)17-7-10-21-11-8-17/h7-12,16,18H,1-6,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSKOFSLNWJREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS Number: 2034607-68-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 338.4 g/mol

- Structure : The compound features a cyclopentyl and cyclopropyl moiety, alongside a pyridine and pyrazole ring, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Kinase Inhibition

Preliminary studies suggest that this compound may act as a selective inhibitor of certain kinases. For instance, compounds with similar structural features have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in tumorigenesis and cancer progression . The specific binding affinity and selectivity for target kinases remain to be elucidated through further research.

Biological Activity Data

| Activity | Description |

|---|---|

| Kinase Inhibition | Potential inhibition of receptor tyrosine kinases involved in cancer pathways. |

| Anticancer Activity | Similar compounds have shown promise in preclinical models against various cancers. |

| Selectivity Profile | Needs detailed studies to establish selectivity over other kinases. |

Case Studies and Research Findings

Research surrounding compounds structurally related to this compound has indicated significant biological activities:

- Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibit potent anticancer effects by inducing apoptosis in cancer cell lines . While specific data for the compound is limited, its structural analogs show promise.

- Selectivity Against Kinases : Research on similar compounds indicates that they can selectively inhibit mutant forms of kinases, such as EGFR mutants prevalent in non-small cell lung cancer (NSCLC). This selectivity reduces off-target effects commonly seen with less selective inhibitors .

- Pharmacological Profiles : The pharmacological profiles of related compounds suggest that they may exhibit favorable pharmacokinetic properties, including absorption and distribution characteristics conducive to therapeutic application .

Scientific Research Applications

Research indicates that N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide exhibits various biological activities. Its mechanism of action likely involves modulation of specific enzymes or receptors, leading to diverse pharmacological effects.

Potential pharmacological activities include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neurological Applications : Due to its interaction with neurotransmitter systems, this compound may have implications in neurological disorders.

Medicinal Chemistry

This compound is being investigated as a potential lead compound for the development of new therapeutic agents targeting various diseases. Its unique structure allows for modifications that can enhance its efficacy and reduce side effects.

Drug Development

The compound's ability to interact with multiple biological targets makes it suitable for drug development programs aimed at creating multi-targeted therapies. Ongoing research focuses on optimizing its pharmacokinetic and pharmacodynamic profiles.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors and enzymes. These studies aid in understanding the compound's mechanism of action and identifying potential therapeutic applications.

Case Studies

Several case studies highlight the importance of this compound in research:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of structurally similar compounds in vitro against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to the N-cyclopentyl structure could enhance potency.

Case Study 2: Anti-inflammatory Potential

In a model of acute inflammation, compounds similar to this compound demonstrated reduced inflammation markers, supporting further investigation into its anti-inflammatory mechanisms.

Preparation Methods

Synthesis of Pyrazol-1-ylethylamine Intermediate

The pyridin-4-ylpyrazole fragment is synthesized via Knorr-type pyrazole cyclization :

- Condensation of pyridine-4-carbaldehyde with hydrazine hydrate yields 3-(pyridin-4-yl)-1H-pyrazole.

- N-Alkylation with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C for 12 hours produces 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazole.

Key reaction parameters :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80°C | |

| Solvent | DMF | |

| Catalyst | Triethylamine | |

| Reaction Time | 12 hours |

Cyclopropane-Acetamide Backbone Assembly

The cyclopropane ring is introduced via Simmons-Smith cyclopropanation :

- Allyl acetate undergoes cyclopropanation using diiodomethane and a zinc-copper couple in diethyl ether.

- Subsequent hydrolysis with aqueous HCl yields 2-cyclopropylacetic acid.

- Activation as an acid chloride (thionyl chloride) followed by amidation with cyclopentylamine in tetrahydrofuran (THF) furnishes N-cyclopentyl-2-cyclopropylacetamide.

Critical purification step :

Final Coupling via N-Alkylation

The pyrazol-1-ylethylamine and acetamide fragments are coupled using Mitsunobu conditions :

- Reaction of N-cyclopentyl-2-cyclopropylacetamide with 1-(2-aminoethyl)-3-(pyridin-4-yl)-1H-pyrazole in THF.

- Use of triphenylphosphine and diethyl azodicarboxylate (DEAD) at 0°C to room temperature for 24 hours.

Yield optimization challenges :

- Competing side reactions at the secondary amine necessitate strict temperature control.

- Excess DEAD (1.5 equiv) improves conversion but complicates purification.

Process Optimization and Scalability

Solvent Screening for Coupling Step

Comparative analysis of solvent effects on reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| THF | 7.5 | 62 | 88 | |

| DCM | 8.9 | 58 | 85 | |

| Acetonitrile | 37.5 | 45 | 78 |

THF provides optimal balance between reactant solubility and byproduct suppression.

Catalytic Alternatives to Mitsunobu

Recent patent disclosures (WO2023/045671) describe palladium-catalyzed alkylation as a viable alternative:

- Pd(OAc)₂ (5 mol%)

- Xantphos ligand (10 mol%)

- Potassium carbonate base in toluene at 100°C

- Reported yield: 74% with 92% purity

Purification and Characterization

Chromatographic Resolution

Final purification employs reversed-phase HPLC :

Spectroscopic Characterization Data

Challenges and Mitigation Strategies

Cyclopropane Ring Strain

The high ring strain in cyclopropane necessitates low-temperature (−78°C) handling during Simmons-Smith reactions to prevent polymerization.

Pyrazole N-Alkylation Selectivity

Competitive alkylation at pyrazole N-2 position is suppressed using bulky bases (e.g., DBU) and excess alkylating agent (1.8 equiv).

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide?

Synthesis typically involves multi-step reactions, including:

- Cyclopropane introduction : Alkylation or cyclopropanation reactions under controlled temperatures (e.g., 35°C) with catalysts like cesium carbonate or copper(I) bromide .

- Amide bond formation : Coupling cyclopentylamine and acetamide derivatives via carbodiimide-mediated reactions .

- Heterocyclic assembly : Pyrazole and pyridine moieties are constructed using condensation reactions, often requiring inert atmospheres (nitrogen/argon) to prevent oxidation . Purification methods include column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond lengths/angles and hydrogen-bonding networks .

- Spectroscopy :

- 1H/13C NMR : Confirms proton environments and carbon connectivity (e.g., cyclopropyl CH2 groups at δ 0.5–1.5 ppm) .

- IR : Validates amide C=O stretches (~1650–1700 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .

- Mass spectrometry (HRMS-ESI) : Verifies molecular weight (e.g., [M+H]+ peaks) .

Q. What pharmacophores are present in this compound, and how do they influence bioactivity?

Key pharmacophores:

- Pyridin-4-yl group : Enhances π-π stacking with aromatic residues in enzyme active sites .

- Cyclopropyl moiety : Increases metabolic stability by reducing oxidative degradation .

- Pyrazole ring : Acts as a hydrogen-bond acceptor, critical for target binding . These motifs are common in kinase inhibitors and antimicrobial agents, suggesting potential applications in these areas .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound?

- Temperature control : Maintaining 35–50°C during cyclopropanation minimizes side reactions .

- Catalyst screening : Copper(I) bromide improves pyrazole ring formation efficiency (yields ↑15–20%) .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates for amide bond formation .

- By-product management : Gradient elution in chromatography isolates the target compound from unreacted precursors .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Graph-set analysis : Etter’s rules classify hydrogen bonds (e.g., R₂²(8) motifs) to predict dimerization or chain formation .

- Directionality : Pyridyl N atoms act as acceptors, forming bonds with amide NH donors (≈2.8–3.0 Å), stabilizing the lattice .

- Impact on solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar solvents for crystallization .

Q. How can computational predictions (e.g., PASS software) be reconciled with experimental bioactivity data?

- Validation strategies :

- Molecular docking : Compare predicted binding poses (e.g., with kinase ATP pockets) vs. experimental IC50 values .

- SAR studies : Modify substituents (e.g., pyridyl → phenyl) to test computational activity predictions .

- False positives : PASS may overestimate antimicrobial activity; follow-up assays (e.g., MIC testing) are essential .

Q. What strategies mitigate challenges in interpreting overlapping NMR signals for this compound?

- 2D NMR (COSY, HSQC) : Resolves overlapping cyclopropyl and ethylenic proton signals .

- Variable temperature NMR : Reduces signal broadening caused by conformational exchange (e.g., amide rotamers) .

- Deuteration : Exchanging labile protons (e.g., NH) with deuterium simplifies spectra .

Q. How do solvent effects influence the compound’s reactivity in derivatization reactions?

- Polarity : High-polarity solvents (e.g., DMF) stabilize transition states in SN2 reactions (e.g., pyrazole alkylation) .

- Protic vs. aprotic : Protic solvents (e.g., ethanol) hinder nucleophilic attack on acetamide carbonyls, reducing esterification side reactions .

- Co-solvent systems : Ethanol/water mixtures improve solubility during hydrolysis steps .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported biological activities across studies?

- Standardized assays : Use consistent protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Metabolite screening : Check for in situ degradation (e.g., cyclopropane ring opening) that may reduce observed activity .

- Cross-lab validation : Replicate studies in independent labs using identical compound batches .

Q. What are the limitations of using SHELX for refining this compound’s crystal structure?

- Twinned crystals : SHELXL struggles with high twin fractions (>30%); alternative software (e.g., JANA) is recommended .

- Disorder modeling : Cyclopentyl groups often exhibit rotational disorder, requiring manual restraint application in SHELXL .

- High-resolution data : SHELX performs best with resolutions <1.0 Å; synchrotron data may be needed for accurate refinement .

Tables

Table 1: Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclopropanation | CuBr, Cs2CO3, DMSO, 35°C, 48 hr | 65–70 | ≥95% | |

| Amide Coupling | EDC/HOBt, CH2Cl2, RT, 12 hr | 80–85 | ≥98% | |

| Pyrazole Formation | Hydrazine, EtOH, reflux, 6 hr | 75–80 | ≥90% |

Table 2: Spectroscopic Benchmarks for Structural Validation

| Technique | Key Signals | Interpretation | Reference |

|---|---|---|---|

| 1H NMR | δ 1.2–1.5 (m, cyclopropyl CH2) | Confirms cyclopropane integrity | |

| 13C NMR | δ 170–175 (C=O) | Validates acetamide backbone | |

| IR | 1650 cm⁻¹ (C=O stretch) | Rules out hydrolysis by-products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.